SRT3190

説明

特性

IUPAC Name |

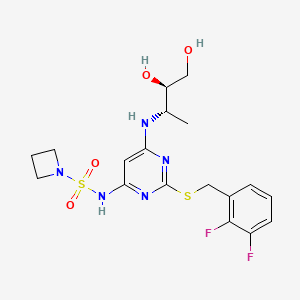

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2S,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPEMXUBULFBM-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731113 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204707-73-2 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of Srt3190

Characterization of CXCR2 Antagonism

The C-X-C Motif Chemokine Receptor 2 (CXCR2) is a G protein-coupled receptor primarily involved in the migration and activation of neutrophils, playing a crucial role in both acute and chronic inflammatory responses. bocsci.com Its activation is mediated by the binding of its endogenous ligands, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8, with CXCL8 (Interleukin-8) being a main ligand. amegroups.orgresearchgate.netnih.gov SRT3190 has been identified as a CXCR2 antagonist. medchemexpress.commedchemexpress.com

Molecular Binding Specificity and Affinity

CXCR2 shares significant amino acid sequence similarity (77%) with CXCR1, but differences in their sequences, particularly at the N-terminus, contribute to differences in ligand binding specificity. nih.gov While both receptors bind CXCL8, CXCR2 also binds other ELR+ CXC chemokines like CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7. amegroups.orgnih.gov

Studies on other CXCR2 antagonists, such as SB265610, Pteridone-1, and Sch527123, have indicated that these compounds bind to a common intracellular, allosteric binding site on the CXCR2 receptor. wsu.edu This allosteric binding is thought to stabilize the inactive conformation of the receptor, preventing its activation by agonists without directly competing for the ligand binding site. wsu.edu While specific detailed binding data for this compound, such as its dissociation constant (Kd) or inhibition constant (Ki) for CXCR2, were not extensively available in the search results, its classification as a CXCR2 ligand and antagonist suggests it interacts with the receptor to impede its function. medchemexpress.commedchemexpress.comadooq.com Other potent and selective CXCR2 antagonists like SB225002 have demonstrated high affinity for CXCR2, with an IC50 of 22 nM and over 150-fold selectivity against CXCR1. rndsystems.comtocris.com

Functional Inhibition of Ligand-Mediated Receptor Activation

CXCR2 activation by its ligands triggers intracellular signaling cascades, including those mediated by trimeric G-proteins and β-arrestin. nih.gov This leads to various cellular functions, notably directed cell migration (chemotaxis) and the release of inflammatory mediators. bocsci.comnih.govresearchgate.net As a CXCR2 antagonist, this compound is expected to functionally inhibit these ligand-mediated activation processes.

Inhibition of CXCR2 has been shown to reduce neutrophil chemotaxis in vitro and in vivo. rndsystems.comtocris.com For instance, the antagonist SB225002 inhibited IL-8 and GROα-mediated calcium mobilization in HL60 cells with IC50 values of 8 and 10 nM, respectively, and prevented IL-8-induced neutrophil chemotaxis. rndsystems.comtocris.com Another study demonstrated that inhibition of CXCR2 with SB225002 dose-dependently inhibited CXCL8-induced myeloperoxidase release from neutrophils, confirming that this activation was mediated by CXCR2. plos.org Based on its classification as a CXCR2 antagonist, this compound is likely to exert similar inhibitory effects on these functional responses triggered by CXCR2 ligand binding. medchemexpress.commedchemexpress.com

Impact on Downstream Signaling Pathways Associated with CXCR2

CXCR2 activation is coupled to several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. nih.govresearchgate.net These pathways are involved in diverse cellular processes such as cell migration, proliferation, angiogenesis, and survival. amegroups.orgnih.gov CXCR2 signaling can also involve interactions with proteins like phospholipase C-β3 (PLC-β3) and IQ motif containing GTPase activating protein 1 (IQGAP1), influencing intracellular signaling and cell functions. amegroups.orgnih.gov Furthermore, the NF-κB and STAT3 pathways have been implicated in CXCR2-mediated effects, particularly in the context of inflammation and cancer. amegroups.orgresearchgate.netnih.gov

Antagonism of CXCR2 by compounds like this compound is expected to disrupt these downstream signaling cascades. By blocking ligand-mediated receptor activation, this compound would likely attenuate the activation of PI3K/Akt, MAPK/ERK, and potentially NF-κB and STAT3 pathways that are dependent on CXCR2 signaling. amegroups.orgresearchgate.netnih.govnih.govresearchgate.net This disruption of downstream signaling is the molecular basis for the observed functional inhibition of processes like chemotaxis and mediator release. rndsystems.comtocris.comresearchgate.net

Elucidation of SIRT1 Activation

Sirtuin 1 (SIRT1) is a member of the sirtuin family of NAD+-dependent deacetylases, playing crucial roles in various cellular processes, including metabolism, stress responses, and DNA repair. nih.govmdpi.comthno.orgaginganddisease.org this compound has also been characterized as a SIRT1 activator. apexbt.comapexbt.com

Direct Activation Modality and Enzymatic Potency

SIRT1 activators are a class of compounds that enhance the enzymatic activity of the SIRT1 protein. scbt.com While some early studies on certain sirtuin-activating compounds (STACs) raised questions about their direct activation mechanisms, more recent research has provided evidence for direct interaction between activators and the SIRT1 enzyme. aging-us.comnih.govnih.gov This interaction can be allosteric, where the activator binds to a site distinct from the active site, inducing conformational changes that enhance substrate binding and catalytic efficiency. scbt.comnih.gov

This compound has been reported as a selective SIRT1 activator with an EC50 of 0.16 μM. apexbt.com This indicates its potency in activating the enzyme. The mechanism of activation by compounds like this compound is often dependent on the structure of the peptide substrate, suggesting an allosteric mechanism where specific substrate features facilitate activation. scbt.comnih.gov

An interactive table summarizing the enzymatic potency of this compound for SIRT1 is provided below:

Comparative Selectivity Against Other Sirtuin Family Members (e.g., SIRT2, SIRT3)

The mammalian sirtuin family consists of seven members (SIRT1-SIRT7), which differ in their subcellular localization, substrate specificity, and biological functions. mdpi.comthno.orgaginganddisease.orgijbs.com SIRT1 is primarily nuclear but can shuttle to the cytoplasm, while SIRT2 is predominantly cytosolic but can translocate to the nucleus, and SIRT3 is mainly localized in mitochondria. nih.govmdpi.comthno.orgijbs.com

Selectivity against other sirtuin family members is an important characteristic of SIRT1 activators to ensure targeted modulation of SIRT1-specific pathways and minimize potential off-target effects. This compound has been reported to exhibit selectivity for SIRT1 over SIRT2 and SIRT3. apexbt.com Specifically, it is described as being >230-fold less potent for SIRT2 and SIRT3 compared to SIRT1. apexbt.com This suggests that this compound preferentially activates SIRT1 at concentrations where its effect on SIRT2 and SIRT3 is significantly lower.

An interactive table comparing the potency of this compound against SIRT1, SIRT2, and SIRT3 is provided below:

Modulation of SIRT1-Dependent Deacetylation of Key Substrates (e.g., FOXO3, MLLT7/FOXO4, DNMT1, p53)

This compound acts as a selective activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase integral to numerous cellular functions. apexbt.comgenecards.orgmdpi.com SIRT1 influences cellular processes by removing acetyl groups from specific lysine residues on a variety of substrate proteins, thereby modulating their activity, stability, or localization. genecards.orgmdpi.com

Prominent substrates of SIRT1 include members of the Forkhead box O (FOXO) family of transcription factors, such as FOXO3, and the well-known tumor suppressor protein p53. genecards.orgmdpi.complos.orgreactome.org Deacetylation of FOXO3 by SIRT1 can modulate its transcriptional regulatory capacity, affecting cellular outcomes like cell cycle arrest and enhanced resistance to oxidative stress. genecards.orgreactome.org Conversely, this deacetylation event can also facilitate FOXO3 ubiquitination and subsequent degradation via the proteasome. genecards.orgnih.gov MLLT7/FOXO4 is reported to undergo similar regulation by SIRT1-mediated deacetylation, impacting its transcriptional activity and involvement in apoptosis. genecards.org

The interaction between SIRT1 and p53 is another critical point of regulation. genecards.orgmdpi.complos.org SIRT1-mediated deacetylation of p53 typically leads to the inhibition of p53's activity, particularly its role in inducing apoptosis in response to oxidative stress. plos.org However, the interplay is complex, and SIRT1's influence on p53 can vary depending on the cellular context, with some evidence suggesting that SIRT1 activation might contribute to preventing cancer by influencing p53 activity. mdpi.com

SIRT1's deacetylase activity also extends to DNA methyltransferase 1 (DNMT1). genecards.orgnih.gov The deacetylation of DNMT1 by SIRT1 has been implicated in epigenetic regulatory processes. For instance, studies in the context of spinal cord regeneration in zebrafish indicate that SIRT1-mediated deacetylation and resulting inactivation of DNMT1 can lead to reduced DNA methylation at specific gene promoters. nih.gov This epigenetic modification can consequently influence gene expression patterns, impacting processes such as neural progenitor cell proliferation and axonal regrowth. nih.gov

Interplay and Potential Crosstalk Between CXCR2 and SIRT1 Pathways by this compound

This compound is notable for its dual activity, functioning as both a selective activator of SIRT1 and an antagonist of CXCR2. apexbt.commedchemexpress.com CXCR2 is a chemokine receptor belonging to the GPCR family, primarily involved in mediating inflammatory responses. apexbt.com The capacity of this compound to target both SIRT1 and CXCR2 suggests a potential for interplay or crosstalk between the signaling pathways governed by these two distinct proteins.

While detailed molecular mechanisms describing the direct crosstalk between CXCR2 and SIRT1 pathways specifically in the context of this compound treatment are not extensively delineated in the available literature, the compound's simultaneous modulation of these targets implies a potential for integrated cellular effects. Both SIRT1 and CXCR2 are involved in a range of cellular activities, including inflammation, cell survival, and proliferation. The concurrent activation of SIRT1 and antagonism of CXCR2 by this compound could lead to complex and potentially synergistic or antagonistic outcomes in these processes, distinct from the effects of modulating either target in isolation. Further investigation is required to fully characterize the nature and functional consequences of this potential pathway crosstalk mediated by this compound.

Broad Spectrum Cellular Responses Elicited by this compound

The action of this compound on pivotal regulatory proteins like SIRT1 and its interaction with a receptor such as CXCR2 suggest the potential for inducing broad spectrum cellular responses. The study of molecular and cellular pharmacology inherently involves understanding how a compound influences complex cellular networks and functions. stonybrook.edumiami.eduku.dkwisc.edui-med.ac.at

Effects on Cell Signaling Networks Beyond Primary Targets

Although the primary targets of this compound are identified as SIRT1 and CXCR2, the modulation of these key molecules can trigger downstream effects that propagate through interconnected cellular signaling networks. Cellular signaling pathways represent intricate systems of molecular interactions that enable cells to perceive and respond to external and internal cues, thereby regulating diverse cellular functions. numberanalytics.comnih.govpaperswithcode.comnih.gov Given that SIRT1 is a deacetylase with a wide array of substrates, its activation by this compound can influence numerous pathways involved in metabolic regulation, stress responses, DNA repair mechanisms, and cell survival. genecards.orgmdpi.complos.orgreactome.org Similarly, the antagonism of CXCR2 can disrupt signaling cascades typically initiated by chemokine binding, impacting processes such as cell migration and inflammatory signaling. apexbt.commedchemexpress.com

While specific comprehensive data on the broader impact of this compound on numerous signaling networks beyond its primary targets is not extensively available in the provided information, the established roles of SIRT1 and CXCR2 suggest that this compound is likely to influence a wider spectrum of cellular signaling events through both direct and indirect mechanisms. Characterizing these broader effects typically necessitates extensive investigations employing various techniques to map alterations in molecular interactions and pathway activities. nih.govpromegaconnections.com

Methodological Frameworks for Srt3190 Research

In Vitro Approaches for Mechanistic Deconvolution

In vitro studies are fundamental to dissecting the molecular mechanisms by which SRT3190 exerts its effects. These cell-free or cell-based experiments allow for controlled investigations of specific interactions and cellular processes.

Receptor Binding and Ligand Displacement Assays

Receptor binding and ligand displacement assays are utilized to characterize the interaction of this compound with its target receptors, notably CXCR2. These assays typically involve incubating a receptor preparation with a labeled ligand (which could be radioactive or fluorescent) in the presence or absence of varying concentrations of the test compound, this compound. merckmillipore.comnoaa.gov By measuring the amount of labeled ligand that is displaced by this compound, researchers can determine the binding affinity of this compound for the receptor. This provides quantitative data on how strongly this compound binds to the receptor site. merckmillipore.com Competitive binding assays, often using radiolabeled known drugs, are a common format for screening compounds and determining their binding parameters, such as IC50 values, which represent the concentration of the compound required to inhibit 50% of the labeled ligand binding. merckmillipore.com These assays are critical for confirming this compound's activity as a CXCR2 antagonist. medchemexpress.commedchemexpress.com

Enzyme Kinetic Studies for Sirtuin Activity

Enzyme kinetic studies are employed to investigate the interaction of this compound with sirtuin enzymes, particularly SIRT1, for which it has been suggested as an activator. apexbt.comapexbt.com These studies involve measuring the rate of the enzymatic reaction catalyzed by sirtuins in the presence of varying concentrations of this compound and their substrates (such as acetylated peptides) and cofactors (like NAD+). nih.gov By analyzing how this compound affects the reaction velocity and kinetic parameters (e.g., Km, Vmax), researchers can determine if and how this compound influences sirtuin activity. nih.gov While some compounds initially described as SIRT1 activators, like SRT1720 and SRT2183, have shown complex interactions in enzymatic assays, such studies are essential for validating the direct effect of this compound on sirtuin activity and understanding the nature of its interaction (e.g., allosteric activation). nih.gov

Cell-Based Functional Assays: Chemotaxis, Proliferation, Apoptosis Induction

Cell-based functional assays are vital for assessing the biological impact of this compound on various cellular processes. Given this compound's role as a CXCR2 antagonist, assays measuring cell migration, particularly chemotaxis, are highly relevant. medchemexpress.commedchemexpress.comsartorius.com Chemotaxis assays evaluate the directional movement of cells in response to a chemical gradient, such as chemokines that bind to CXCR2. sartorius.comsigmaaldrich.com By treating cells with this compound and observing its effect on their migration towards a chemoattractant, researchers can quantify its ability to block CXCR2-mediated cell movement. sartorius.comsigmaaldrich.com

Assays assessing cell proliferation measure the rate of cell growth and division. bioagilytix.combdbiosciences.com this compound's effects on proliferation can be evaluated in various cell types, including those involved in inflammatory or immune responses, where CXCR2 signaling plays a role. medchemexpress.commedchemexpress.com Techniques such as cell counting, metabolic activity measurements, or DNA synthesis assays are commonly used. bioagilytix.combdbiosciences.com

Apoptosis induction assays determine if this compound can trigger programmed cell death. bioagilytix.combdbiosciences.com These assays can involve detecting markers of apoptosis, such as caspase activation, Annexin V binding, or DNA fragmentation, using methods like flow cytometry or Western blotting. bioagilytix.combdbiosciences.com Investigating the effect of this compound on apoptosis can provide insights into its potential in modulating immune cell survival or its effects on other cell types relevant to chemokine-mediated diseases. medchemexpress.commedchemexpress.com

Reporter Gene Assays for Pathway Activity

Reporter gene assays are used to monitor the activity of specific signaling pathways that may be influenced by this compound. thermofisher.comberthold.compromega.jp These assays involve transfecting cells with a construct containing a reporter gene (such as luciferase or green fluorescent protein) under the control of a promoter or response element that is regulated by the pathway of interest. thermofisher.comberthold.compromega.jp When the pathway is activated, the reporter gene is expressed, and its activity can be easily measured (e.g., light emission for luciferase). thermofisher.comberthold.compromega.jp For a CXCR2 antagonist like this compound, reporter gene assays could be designed to assess the activity of downstream signaling pathways activated by CXCR2 engagement. medchemexpress.commedchemexpress.com By treating cells with this compound and measuring reporter gene expression, researchers can determine if and how this compound modulates the activity of these pathways. thermofisher.comberthold.compromega.jp

Establishment and Utilization of In Vivo Animal Models

In vivo animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential in the context of disease. Rodent models are frequently used due to their tractability and the availability of established disease models. parazapharma.comwuxibiology.comnih.gov

Rodent Models for Inflammation and Immune Modulation Studies

Rodent models, such as mice and rats, are widely used to study inflammation and immune responses. parazapharma.comnih.govmdpi.comnih.govwuxibiology.com These models can be induced to mimic various inflammatory conditions or immune dysregulation states relevant to diseases where CXCR2 signaling plays a role. medchemexpress.commedchemexpress.commdpi.comnih.govwuxibiology.com Examples of such models include those for inflammatory bowel disease, rheumatoid arthritis, sepsis, or models involving the administration of inflammatory agents like lipopolysaccharide (LPS) to induce a systemic inflammatory response. parazapharma.commdpi.comnih.govwuxibiology.com

Table 1: Summary of In Vitro Methodologies for this compound Research

| Assay Type | Purpose | Key Readouts | Relevance to this compound |

| Receptor Binding and Ligand Displacement Assays | Characterize binding affinity to target receptors (e.g., CXCR2). | IC50, Kd (dissociation constant), Bmax (maximum binding). | Confirm and quantify CXCR2 antagonism. medchemexpress.commerckmillipore.commedchemexpress.com |

| Enzyme Kinetic Studies for Sirtuin Activity | Investigate interaction with sirtuin enzymes (e.g., SIRT1). | Km, Vmax, catalytic efficiency, activation/inhibition constants. | Evaluate potential SIRT1 activation or modulation. apexbt.comapexbt.comnih.gov |

| Cell-Based Functional Assays: Chemotaxis | Measure directional cell migration in response to chemical stimuli. | Number of migrated cells, migration speed, directionality. | Assess inhibition of CXCR2-mediated cell movement. medchemexpress.commedchemexpress.comsartorius.comsigmaaldrich.com |

| Cell-Based Functional Assays: Proliferation | Assess the rate of cell growth and division. | Cell count, metabolic activity, DNA synthesis. | Evaluate impact on cell growth in relevant cell types. bioagilytix.combdbiosciences.com |

| Cell-Based Functional Assays: Apoptosis Induction | Determine the ability to induce programmed cell death. | Caspase activation, Annexin V binding, DNA fragmentation. | Investigate effects on cell survival. bioagilytix.combdbiosciences.com |

| Reporter Gene Assays for Pathway Activity | Monitor the activity of specific signaling pathways. | Reporter gene expression levels (e.g., luminescence, fluorescence). | Assess modulation of downstream signaling pathways. thermofisher.comberthold.compromega.jp |

Table 2: Summary of In Vivo Methodologies for this compound Research

| Model Type | Purpose | Key Readouts | Relevance to this compound |

| Rodent Models for Inflammation and Immune Modulation | Evaluate effects in complex biological systems mimicking disease states. | Severity of inflammation, immune cell infiltration, cytokine/chemokine levels, disease progression markers. | Assess in vivo efficacy in modulating inflammatory and immune responses via CXCR2. medchemexpress.commedchemexpress.comparazapharma.comnih.govmdpi.comnih.govwuxibiology.com |

Murine Models for Vascular Disease Pathogenesis

Murine models serve as valuable tools in deciphering the complex mechanisms underlying vascular diseases, including atherosclerosis. nih.govnih.gov These models often involve genetic manipulations, such as deficiencies in apolipoprotein E (apoE) or the LDL receptor (LDLR), to induce hypercholesterolemia, a significant contributor to vascular pathology. nih.govnih.gov Studies in these models allow researchers to explore the roles of inflammation, oxidative stress, and endothelial dysfunction in disease progression. nih.govnih.gov Given the involvement of chemokines and their receptors like CXCR2 in inflammatory processes and cell migration relevant to vascular disease, murine models could potentially be utilized to investigate the effects of this compound. However, specific published research detailing the use of this compound in murine models specifically for vascular disease pathogenesis was not identified in the conducted searches.

Xenograft or Syngeneic Models for Cancer Research

Preclinical cancer research heavily relies on xenograft and syngeneic models. Xenograft models, typically involving the transplantation of human tumor cells into immunodeficient mice, are useful for evaluating the intrinsic growth characteristics of tumors and the direct effects of therapeutic agents. nih.govbiocytogen.comnih.govnih.govmdpi.comresearchgate.net Syngeneic models, conversely, use tumor cells derived from a specific mouse strain implanted into genetically identical immunocompetent mice. criver.comnih.govlidebiotech.comcrownbio.comcyagen.commdpi.comrsc.orgfrontiersin.org These models are particularly relevant for studying the intricate interactions between tumor cells and the host immune system, which is critical for the development and evaluation of immunotherapies. criver.comnih.govlidebiotech.comcrownbio.commdpi.com CXCR2 and its associated chemokines are known to influence various aspects of cancer biology, including tumor growth, angiogenesis, and the recruitment of immune cells into the tumor microenvironment. Therefore, xenograft and syngeneic models represent pertinent systems for investigating the potential impact of a CXCR2 antagonist like this compound in oncology research. Nevertheless, specific published research detailing the use of this compound in xenograft or syngeneic models for cancer research was not found in the conducted searches.

Pharmacodynamic Marker Analysis in Biological Samples

Pharmacodynamic (PD) marker analysis is integral to understanding how a drug affects its intended biological target and the subsequent downstream effects within an organism. j-morphology.comwiley.com This involves the measurement of specific molecular or biochemical indicators in biological samples, such as blood, urine, or tissue biopsies, to assess target engagement and the biological response to a compound. j-morphology.comwiley.com Common techniques employed in PD marker analysis include mass spectrometry, immunoassays, and chromatography, which allow for the qualitative and quantitative assessment of biomarkers. j-morphology.com For a compound targeting CXCR2, potential pharmacodynamic markers could include changes in the expression or activation state of CXCR2, the levels of its chemokine ligands, or the modulation of signaling pathways downstream of CXCR2 activation. While pharmacodynamic studies are crucial in drug development, specific published research detailing the analysis of pharmacodynamic markers for this compound in biological samples was not identified in the conducted searches.

Advanced Analytical Techniques in this compound Investigations

Beyond biological models, advanced analytical techniques are employed to characterize the activity of compounds like this compound and to identify potential interactions or related molecules.

High-Throughput Screening for Novel Modulators or Interactions

High-throughput screening (HTS) is a powerful and automated approach used to rapidly evaluate large chemical libraries for compounds that exhibit a desired activity against a specific biological target or pathway. mdpi.combiolscigroup.usprinsesmaximacentrum.nlnih.gov This technique utilizes miniaturized assay formats, robotics, and advanced detection systems to efficiently screen thousands to millions of compounds. mdpi.combiolscigroup.us HTS can be employed to identify novel agonists, antagonists, or modulators of receptors like CXCR2, or to discover compounds that interact with this compound. This compound is listed in compound libraries that are utilized in HTS platforms. embopress.org While HTS is a standard method in drug discovery for identifying active compounds, specific published research detailing HTS campaigns where this compound was a primary compound being screened or identified as a hit was not found in the conducted searches.

Computational Modeling for Structure-Activity Relationship (SAR) and Target Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, plays a significant role in understanding how variations in a compound's chemical structure correlate with changes in its biological activity. researchgate.netbiolscigroup.usresearchgate.netchemrxiv.org These in silico methods can help predict the activity profiles of new chemical entities and guide the rational design of compounds with improved efficacy, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.netchemrxiv.org Computational approaches can also be used to predict potential biological targets for a given compound based on its structural features. While computational modeling is a widely used tool in the optimization of compounds targeting G protein-coupled receptors like CXCR2, specific published research detailing computational modeling or SAR studies specifically focused on this compound was not identified in the conducted searches.

Microscopy and Imaging Techniques for Cellular Phenotypes

Microscopy and imaging techniques provide essential tools for visualizing and analyzing cellular structures, dynamic processes, and phenotypic alterations at a detailed level. embopress.orgnih.govnih.govwiley.comembopress.orgnih.govresearchgate.netmdpi.com High-throughput microscopy enables the automated acquisition and analysis of images from large cell populations, allowing for the quantitative assessment of cellular responses to various stimuli or treatments. nih.govnih.govembopress.orgnih.govresearchgate.netmdpi.com These techniques can be applied to study the effects of compounds like this compound on cellular behaviors influenced by CXCR2 signaling, such as cell migration, changes in cell morphology, or the localization of specific proteins. Despite the utility of these techniques in cellular research, specific published research detailing the use of microscopy and imaging techniques to study the effects or cellular phenotypes related to this compound was not found in the conducted searches.

Ethical Considerations in Preclinical Animal Research

Preclinical research involving the chemical compound this compound, as with all research utilizing live vertebrate animals, is subject to stringent ethical regulations and oversight. Ethical frameworks are designed to ensure the humane care and use of animals, balancing the potential scientific and societal benefits of the research against the ethical responsibilities towards the animals involved.

A cornerstone of ethical preclinical animal research is the requirement for approval from an independent ethical review committee, commonly known as an Institutional Animal Care and Use Committee (IACUC) in the United States or an Animal Welfare and Ethical Review Body (AWERB) in the UK. gla.ac.ukarriveguidelines.orggatech.edu These committees evaluate research protocols to ensure they comply with national and institutional standards and guidelines for the care and use of laboratory animals. gatech.edujsmc.pkssbfnet.comki.se

Key ethical principles guiding such research include the "3Rs": Replacement, Reduction, and Refinement. ssbfnet.comnih.govscielo.org.mx

Replacement: Encouraging the use of non-animal methods whenever possible. ssbfnet.comnih.govscielo.org.mx

Reduction: Minimizing the number of animals used to obtain scientifically valid results. ssbfnet.comnih.govscielo.org.mx This often involves rigorous experimental design and statistical planning. nih.govscielo.org.mx

Refinement: Modifying experimental procedures and animal husbandry to minimize potential pain, distress, or suffering and improve animal welfare. ssbfnet.comnih.govscielo.org.mxforskningsetikk.no This includes appropriate housing, care, and pain management. ssbfnet.comnih.govforskningsetikk.no

Researchers conducting studies with this compound in animal models are required to provide clear justification for the necessity of using animals, demonstrating that the potential benefits of the research outweigh the ethical costs to the animals. nih.govforskningsetikk.nonih.gov Protocols must detail the experimental procedures, animal care practices, and methods for assessing and mitigating pain or distress. ssbfnet.comnih.gov Personnel involved in animal handling and procedures must be adequately trained. nih.govnih.gov

Compliance with relevant legislation, such as the Animal Welfare Act (AWA) and Public Health Service (PHS) Policy in the United States or the Animals (Scientific Procedures) Act 1986 (ASPA) in the UK, is mandatory. gla.ac.ukgatech.eduukri.orgnih.gov These regulations outline requirements for institutional assurances, facility inspections, and protocol review processes. gatech.edunih.gov

While preclinical studies involving this compound necessitate adherence to these comprehensive ethical guidelines, specific detailed research findings or data tables focusing solely on the ethical considerations or outcomes of animal studies with this compound were not identified in the conducted search. Reporting guidelines, such as the ARRIVE guidelines, are encouraged to enhance the transparency and reproducibility of animal research, including details relevant to animal welfare. ssbfnet.comnih.govukri.org

Perspectives and Future Directions in Srt3190 Academic Research

Comparative Analysis with Established CXCR2 Antagonists

SRT3190 functions as an antagonist of CXCR2, a G protein-coupled receptor crucial for the recruitment of neutrophils and other leukocytes to sites of inflammation. medchemexpress.com A robust area of future research involves conducting comprehensive comparative analyses of this compound with other established CXCR2 antagonists. The landscape of CXCR2 antagonists is diverse, encompassing compounds like AZD-5069, SB225002, Navarixin, Danirixin, RIST4721, SCH527123, GSK1325756, AZD8309, Elubrixin, and others, which exhibit varying potencies, selectivities, and mechanisms of action (e.g., competitive, allosteric) medchemexpress.comcore.ac.ukfrontiersin.org.

Future studies should aim to directly compare the binding affinities, functional inhibition of ligand-induced signaling (such as calcium mobilization and beta-arrestin recruitment), and effects on neutrophil chemotaxis of this compound against a broad panel of these antagonists in standardized in vitro assays. core.ac.uk Furthermore, comparative efficacy and mechanistic studies in relevant preclinical models of inflammatory diseases and cancer, where CXCR2 plays a significant role, are essential. frontiersin.orgnih.govresearchgate.net Such comparisons would help position this compound within the spectrum of CXCR2 inhibitors, identifying potential advantages or unique properties, such as distinct binding sites or differential modulation of downstream signaling pathways compared to other allosteric or competitive antagonists. core.ac.uk Understanding these differences at a molecular level could inform the selection of the most appropriate CXCR2 antagonist for specific research questions or therapeutic applications.

Comparative Analysis with Other SIRT1 Activators

In addition to its activity at CXCR2, this compound has been identified as a SIRT1 activator. [Previous step, Ref 5] SIRT1, an NAD+-dependent deacetylase, is involved in regulating various cellular processes, including metabolism, stress responses, and aging. [Previous step, Ref 10, 15] Comparing the SIRT1-activating properties of this compound with other known SIRT1 activators, such as Resveratrol, SRT1720, SRT2183, and SRT1460, presents another critical research direction. nih.govresearchgate.netmdpi.complos.org

Academic research should focus on quantitatively comparing the potency and efficacy of this compound in activating SIRT1 using various substrates, including both peptide-based and native full-length protein substrates, to understand potential substrate specificity. nih.govmdpi.com Investigations into the mechanism of SIRT1 activation by this compound, such as identifying potential binding sites on the SIRT1 enzyme, would provide valuable insights and allow for comparison with the activation mechanisms of other compounds like resveratrol, which interacts with specific sites on the enzyme. mdpi.com Comparative studies in cellular and in vivo models relevant to SIRT1's functions, such as models of metabolic dysfunction, inflammation, or aging-related conditions, would help determine if this compound offers distinct advantages or engages different SIRT1-dependent pathways compared to other activators. researchgate.netplos.org This comparative approach is vital for understanding the full scope of this compound's biological activities and its potential as a tool for studying SIRT1-mediated processes.

Investigation of Underexplored Biological Systems and Physiological Roles

While the roles of CXCR2 and SIRT1 are relatively well-established in certain areas like inflammation and metabolism, their functions in many biological systems and physiological processes remain underexplored. Consequently, investigating the effects of this compound in these less-studied contexts is a promising future direction. This could include exploring the role of this compound in:

Central Nervous System: While CXCR2 is expressed on neurons and implicated in neurological disorders, the specific effects of this compound in different neurological contexts beyond general neuroinflammation warrant investigation. [5, Previous step, Ref 11]

Reproduction and Development: The involvement of CXCR2 and SIRT1 in reproductive processes and embryonic development is not fully elucidated. Research could explore if this compound has any impact on fertility, pregnancy, or developmental pathways. [Previous step, Ref 11]

Circadian Rhythms: Given the emerging link between chemokine signaling, SIRT1 activity, and the regulation of circadian cycles, studies could investigate if this compound influences these biological rhythms. [Previous step, Ref 11]

Specific Cell Types and Tissues: Moving beyond common research models, exploring the effects of this compound in less-studied cell types or tissues where CXCR2 or SIRT1 are expressed could reveal novel physiological roles. This might involve utilizing advanced techniques for analyzing underexplored biological specimens. nih.govmdpi.com

Viral Infections: The mention of this compound in research related to varicella-zoster virus infection suggests a potential role in host-pathogen interactions or viral latency that could be further investigated for other viruses. [Previous step, Ref 4]

These investigations would expand the understanding of the biological significance of CXCR2 and SIRT1 and potentially uncover novel therapeutic applications for this compound.

Identification of Novel Molecular Interactors and Signaling Pathways

Identifying novel molecular interactors and downstream signaling pathways modulated by this compound is crucial for a comprehensive understanding of its cellular effects. While this compound is known to target CXCR2 and activate SIRT1, its influence may extend to other proteins or pathways.

Future research could employ advanced proteomic and interactome analysis techniques to identify proteins that directly or indirectly interact with this compound or are modulated upon this compound treatment. biorxiv.orgresearchgate.net Similarly, phosphoproteomic and other omics approaches could help map the downstream signaling cascades affected by this compound, potentially uncovering novel pathways beyond the canonical CXCR2 signaling (Gαi, Gαq, β-arrestin) or known SIRT1-dependent pathways (e.g., involving p53, PGC-1α, NF-κB). [Previous step, Ref 21, 13, 16, 17]

Optimization of Preclinical Models for Mechanistic Validation

The effective mechanistic validation of this compound's effects requires the use and optimization of appropriate preclinical models. While murine models are commonly used in CXCR2 and SIRT1 research, refining these models and developing new approaches are essential for accurately reflecting human physiology and disease complexity. core.ac.ukfrontiersin.orgcancer.govresearchgate.netnih.gov

Future directions include:

Developing more sophisticated in vivo models: Utilizing genetically engineered models, including conditional knockouts or knock-ins targeting CXCR2 or SIRT1 in specific cell types or tissues, can help dissect the precise cellular and molecular mechanisms of this compound's action in a physiological context.

Improving in vitro systems: Optimizing 3D cell culture models, organoids, or co-culture systems that better recapitulate the in vivo microenvironment can provide more relevant platforms for studying this compound's effects at a cellular level and for high-throughput screening. cancer.gov

Integrating in silico approaches: Leveraging computational modeling and simulation techniques can aid in predicting this compound's behavior, optimizing dosing strategies for preclinical studies, and interpreting complex biological data. researchgate.net

Utilizing patient-derived materials: Incorporating patient-derived cells or tissues into preclinical studies can enhance the translational relevance of the findings and help identify potential biomarkers of response to this compound.

Optimizing these preclinical models will facilitate more accurate and reliable mechanistic validation of this compound's biological activities and its potential therapeutic applications.

Strategies for Deriving Structure-Function Relationships and Rational Design of Analogs

Understanding the relationship between the chemical structure of this compound and its biological functions is fundamental for rational drug design and the development of improved analogs. Future research should focus on elucidating detailed structure-function relationships for both its CXCR2 antagonistic and SIRT1 activating activities.

This could involve:

Synthesis and evaluation of this compound analogs: Designing and synthesizing a series of compounds structurally related to this compound with specific modifications to explore how different moieties contribute to its potency, selectivity, and dual activity.

运用计算方法: Employing techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict how this compound and its analogs interact with CXCR2 and SIRT1 at the atomic level. [Previous step, Ref 3, 7]

Crystallography and structural biology: Obtaining crystal structures of CXCR2 and SIRT1 in complex with this compound or its analogs would provide invaluable insights into the precise binding modes and conformational changes induced by the compound.

Mutagenesis studies: Performing site-directed mutagenesis on CXCR2 and SIRT1 to identify key amino acid residues involved in the interaction with this compound and its analogs.

By combining these strategies, researchers can gain a deeper understanding of the structural determinants of this compound's activity, paving the way for the rational design of novel compounds with enhanced properties or tailored activities for specific research or therapeutic purposes.

Contribution of this compound Research to Fundamental Biological Understanding

Research on this compound, by probing the functions of CXCR2 and SIRT1, contributes significantly to fundamental biological understanding in several areas. Future research using this compound as a tool can continue to advance this knowledge.

Specifically, studies involving this compound can:

Elucidate the roles of CXCR2 and SIRT1 in complex biological processes: By using this compound to perturb the activity of these targets, researchers can gain insights into their involvement in intricate processes like immune cell trafficking, inflammatory resolution, metabolic homeostasis, and cellular responses to stress. [Previous step, Ref 10, 11, 15, 21]

Uncover crosstalk between signaling pathways: Investigating how this compound's dual activity impacts the interplay between chemokine signaling and SIRT1-mediated deacetylation can reveal novel regulatory mechanisms and pathway interactions.

Advance understanding of disease pathogenesis: Research using this compound in disease models can help elucidate the contribution of CXCR2 and SIRT1 to the development and progression of various conditions, including inflammatory disorders, cancer, and age-related diseases.

Provide insights into the complexities of drug action: Studying a compound with dual activity like this compound can offer valuable lessons on the challenges and opportunities associated with targeting multiple pathways simultaneously.

Contribute to understanding viral biology: Research like the VZV study involving this compound can shed light on the mechanisms of viral infection and latency. [Previous step, Ref 4]

Through these avenues, academic research on this compound extends beyond characterizing a single compound and contributes to the broader understanding of fundamental biological principles and disease mechanisms.

Q & A

Q. What are the primary molecular targets and mechanisms of action of SRT3190 in preclinical cancer models?

this compound is a proteasome inhibitor that specifically targets the chymotrypsin-like activity of the proteasome, disrupting protein degradation pathways critical for cancer cell survival . Its mechanism involves inducing rapid apoptosis in epithelial neoplasms (e.g., breast, ovarian, and prostate cancers) while showing reduced toxicity in non-transformed cells. Researchers should employ in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) and proteasome activity profiling to validate target engagement. Western blotting for ubiquitinated protein accumulation can confirm proteasome inhibition .

Q. What experimental models are most appropriate for studying this compound’s efficacy and selectivity?

Preclinical studies on this compound have utilized epithelial cancer cell lines (e.g., MDCK cells for polarized trafficking studies) and xenograft models . For selectivity analysis, compare IC₅₀ values between transformed and non-transformed cell lines. Include dose-response curves and toxicity assays in co-culture systems to assess off-target effects. In vivo models should prioritize tumors with high proteasome dependency, such as multiple myeloma or solid epithelial tumors .

Q. How can researchers design assays to evaluate this compound’s impact on autophagy and DNA repair pathways?

Proteasome inhibitors like this compound often induce compensatory autophagy. Use LC3-II/GFP-LC3 puncta assays and inhibitors (e.g., chloroquine) to quantify autophagic flux. For DNA repair effects, perform γH2AX staining or COMET assays to measure double-strand breaks. Combine with proteasome activity assays to disentangle primary vs. secondary mechanisms .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in epithelial vs. hematopoietic cancers be resolved?

Discrepancies may arise from differences in proteasome subunit composition or tumor microenvironment factors. Conduct comparative transcriptomics (e.g., RNA-seq) to identify subtype-specific proteasome isoforms. Use patient-derived organoids to model microenvironment interactions. Meta-analyses of existing datasets (e.g., CCLE or TCGA) can reveal biomarkers predictive of response .

Q. What methodological approaches optimize this compound dosing schedules to mitigate resistance in long-term treatment?

Resistance mechanisms often involve proteasome subunit mutations or upregulation of efflux pumps. Use pulsatile vs. continuous dosing regimens in vitro and monitor proteasome activity over time. Combine with ABC transporter inhibitors (e.g., verapamil) and CRISPR screens to identify resistance drivers. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in murine models can refine dosing .

Q. How should researchers address heterogeneity in genetic association studies linking this compound-related pathways to neurodevelopmental disorders like autism?

this compound’s indirect role in neurodevelopment (e.g., via protein trafficking) requires careful epistasis analysis. Employ genome-wide association studies (GWAS) with stratified cohorts to control for phenotypic heterogeneity. Use iPSC-derived neuronal models to test proteasome inhibition effects on synaptic protein expression. Bayesian statistical frameworks can account for small effect sizes and polygenic interactions .

Q. What strategies reconcile in vitro mechanistic data with in vivo toxicity profiles for this compound?

Integrate multi-omics data (proteomics, metabolomics) from in vitro and in vivo samples to identify off-target pathways. Use precision-cut tissue slices (PCTS) to assess organ-specific toxicity. Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and validate with MALDI imaging .

Q. How can systematic reviews and meta-analyses improve translational predictions for this compound’s clinical potential?

Follow PRISMA guidelines to aggregate preclinical data, emphasizing study quality (e.g., SYRCLE risk-of-bias tools). Use meta-regression to explore covariates like dosing, model type, and endpoint variability. Highlight gaps in epithelial vs. hematopoietic cancer research and propose priority areas for clinical trials .

Methodological Guidance

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results. For genetic studies, use Mendelian randomization to distinguish confounding from true associations .

- Experimental Design : Include shRNA controls to confirm proteasome-specific effects. For in vivo studies, use BLI (bioluminescence imaging) to monitor tumor progression dynamically .

- Statistical Reporting : Use mixed-effects models to account for batch variability in high-throughput screens. Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。